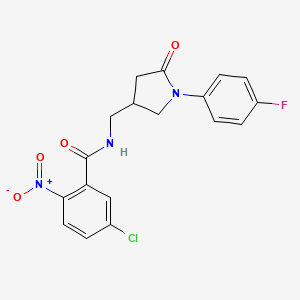

5-chloro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-nitrobenzamide

Description

Properties

IUPAC Name |

5-chloro-N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClFN3O4/c19-12-1-6-16(23(26)27)15(8-12)18(25)21-9-11-7-17(24)22(10-11)14-4-2-13(20)3-5-14/h1-6,8,11H,7,9-10H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCUBYUVYSRVMEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)F)CNC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClFN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-nitrobenzamide typically involves multiple steps:

Formation of the Pyrrolidine Ring: : The pyrrolidine ring can be synthesized through a series of cyclization reactions starting from a suitable precursor.

Introduction of the Nitro Group: : The nitration of a benzene ring is commonly achieved using a mixture of concentrated sulfuric acid and nitric acid.

Chlorination: : The chlorination of the aromatic ring can be accomplished using chlorine gas or a suitable chlorinating agent.

Coupling Reaction: : The final product is obtained through coupling reactions that form the amide bond, often using coupling reagents like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production would focus on optimizing yield and purity, often involving automated processes and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, often involving oxidizing agents like hydrogen peroxide.

Reduction: : Reduction of the nitro group to an amine can be carried out using agents like lithium aluminum hydride.

Substitution: : Substitution reactions, especially electrophilic aromatic substitutions, can be performed given the presence of the benzene ring.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide, catalysts.

Reduction: : Lithium aluminum hydride, palladium on carbon.

Substitution: : Halogenating agents like chlorine gas.

Major Products Formed

Oxidation: : Formation of carboxylic acids or other oxidized derivatives.

Reduction: : Amines from the reduction of the nitro group.

Substitution: : Various halogenated derivatives.

Scientific Research Applications

Chemistry

As a reagent in organic synthesis to explore reaction mechanisms and synthesis of complex molecules.

Biology

Potential use in studying enzyme interactions, given its multiple functional groups.

Medicine

Investigation into its potential as a pharmacophore for drug design, particularly due to its structural complexity and presence of functional groups.

Industry

As an intermediate in the synthesis of more complex compounds used in various industrial applications.

Mechanism of Action

The compound's mechanism of action can be analyzed through its interactions at the molecular level:

Molecular Targets: : Enzymes or receptors that interact with its functional groups, possibly leading to inhibition or activation.

Pathways Involved: : Binding to specific proteins and affecting their function, leading to a cascade of biochemical reactions.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Electronic and Steric Considerations

- In contrast, the methoxy group in donates electrons, altering reactivity .

- Fluorine vs. Methoxy Substitutents : The 4-fluorophenyl group (target) provides moderate electronegativity and metabolic resistance, whereas the 3-methoxyphenyl analogue offers increased solubility but reduced stability due to oxidative demethylation risks.

- Heterocyclic Variations: Replacement of pyrrolidinone with thiazole or thiophene introduces distinct hydrogen-bonding capabilities and conformational flexibility, impacting target selectivity.

Biological Activity

5-chloro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-nitrobenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5-chloro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-nitrobenzamide is , with a molecular weight of approximately 376.8 g/mol. The structure includes a chloro group, a nitro group, and a pyrrolidinone ring, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 376.8 g/mol |

| CAS Number | 955244-16-3 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR signaling pathways, which are crucial for various physiological processes. GPCRs are involved in mediating responses to hormones and neurotransmitters, influencing cardiovascular function and neurological activity .

- Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases like cancer and neurological disorders.

Biological Activity

Research indicates that 5-chloro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-nitrobenzamide exhibits several biological activities:

- Anticancer Activity : In vitro studies have shown that the compound can inhibit the proliferation of cancer cells by inducing apoptosis through caspase activation pathways.

- Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines, thereby demonstrating potential for treating inflammatory diseases.

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of 5-chloro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-nitrobenzamide:

- Study on GPCR Modulation : A study published in PubMed Central examined how similar compounds interact with GPCRs to modulate intracellular signaling pathways, suggesting that 5-chloro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-nitrobenzamide may have comparable effects on heart rate and smooth muscle relaxation .

- Enzyme Interaction Studies : Research has shown that compounds with similar structures can inhibit specific enzymes involved in cancer metabolism. This suggests that 5-chloro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-nitrobenzamide might also exhibit similar inhibitory effects on metabolic enzymes critical for tumor growth.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-chloro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-nitrobenzamide?

- Methodology : The compound’s synthesis likely involves multi-step reactions, including nitro group introduction, amide coupling, and pyrrolidinone ring formation. For example, precursor compounds like 2-chloro-4-fluoro-5-nitrobenzoyl chloride ( ) can be synthesized using thionyl chloride or oxalyl dichloride with N-methylacetamide in solvents like dichloromethane under reflux (50°C, 1–12 hours). Key steps include:

- Acylation : Reacting the benzoyl chloride derivative with a pyrrolidinone-containing amine.

- Purification : Column chromatography or recrystallization to isolate the final product.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodology :

- NMR Spectroscopy : Analyze and NMR to verify nitro, amide, and fluorophenyl groups. For example, the nitro group’s deshielding effect shifts aromatic protons downfield (δ 8.0–8.5 ppm).

- UV-Vis and Fluorescence : Assess electronic transitions (e.g., nitro group absorption at ~260–280 nm) ().

- Challenges : Overlapping signals in NMR (e.g., pyrrolidinone methylene protons) may require 2D techniques like COSY or HSQC.

Q. What crystallographic methods are suitable for determining this compound’s 3D structure?

- Data Collection : High-resolution data (≤1.0 Å) at low temperatures (100 K) to minimize thermal motion.

- Refinement : SHELXL for least-squares refinement, addressing twinning or disorder using TWIN/BASF commands.

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields across different reaction conditions?

- Case Study : reports varying yields for benzoyl chloride derivatives depending on solvent (benzene vs. dichloromethane) and catalyst (N-methylacetamide vs. DMF).

- Troubleshooting :

- Kinetic Analysis : Monitor reaction progress via TLC or in situ IR to identify incomplete conversions.

- Side Reactions : Nitro group reduction under prolonged heating (e.g., >12 hours) may lower yields.

Q. What strategies mitigate fluorescence quenching in spectrofluorometric studies of this compound?

- Mechanism : The nitro group’s electron-withdrawing nature can quench fluorescence via photoinduced electron transfer (PET).

- Methodology :

- Derivatization : Replace the nitro group with less quenching substituents (e.g., methoxy) while retaining bioactivity.

- Solvent Effects : Use aprotic solvents (e.g., DMSO) to stabilize excited states ().

- Data Insights : Fluorescence intensity correlates with solvent polarity; polar solvents reduce PET efficiency .

Q. How can structural modifications enhance the compound’s biological activity against bacterial targets?

- Target Analysis : Similar compounds ( ) inhibit bacterial acyl carrier protein synthase (AcpS-PPTase), crucial for lipid biosynthesis.

- Optimization Strategies :

- Bioisosteric Replacement : Substitute the pyrrolidinone ring with a piperazine moiety to improve solubility.

- Substituent Tuning : Introduce electron-donating groups (e.g., -OCH) on the benzamide ring to enhance target binding.

Q. What computational tools predict the compound’s interaction with enzymatic targets like Jak2?

- Case Study : highlights pyrimidin-4-amine derivatives (e.g., AZD1480) as Jak2 inhibitors.

- Methodology :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to Jak2’s ATP pocket (PDB: 4BBE).

- MD Simulations : GROMACS for assessing binding stability over 100-ns trajectories.

- Data Insights : Key interactions include hydrogen bonds with Leu855 and hydrophobic contacts with Phe995 .

Data Contradiction Analysis

Q. How should researchers address discrepancies in crystallographic data refinement?

- Challenge : Twinning or disordered solvent molecules can lead to high R-factor values.

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.